N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide

commercial sourcing purity specification supply chain

N-Hydroxy-4′-methyl-[1,1′-biphenyl]-4-carboximidamide (CAS 1348214-00-5, molecular formula C₁₄H₁₄N₂O, MW 226.27) is a biphenyl-4-carboxamidoxime bearing a para-methyl substituent on the distal phenyl ring. This compound belongs to the amidoxime class, characterized by a N′-hydroxycarboximidamide functional group positioned at the 4-carbon of the biphenyl core.

Molecular Formula C14H14N2O
Molecular Weight 226.279
CAS No. 1348214-00-5
Cat. No. B2711305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide
CAS1348214-00-5
Molecular FormulaC14H14N2O
Molecular Weight226.279
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)N
InChIInChI=1S/C14H14N2O/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16-17/h2-9,17H,1H3,(H2,15,16)
InChIKeyXSWNAJICRFPFCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile: N-Hydroxy-4′-methyl-[1,1′-biphenyl]-4-carboximidamide (CAS 1348214-00-5) for Research Sourcing


N-Hydroxy-4′-methyl-[1,1′-biphenyl]-4-carboximidamide (CAS 1348214-00-5, molecular formula C₁₄H₁₄N₂O, MW 226.27) is a biphenyl-4-carboxamidoxime bearing a para-methyl substituent on the distal phenyl ring [1]. This compound belongs to the amidoxime class, characterized by a N′-hydroxycarboximidamide functional group positioned at the 4-carbon of the biphenyl core. Commercially available at ≥97% purity with documented safety handling requirements (GHS07, H302–H335 warnings) , it serves primarily as a synthetic intermediate for pharmaceutical research, including the preparation of p38 MAP kinase inhibitor scaffolds. Its computed LogP of 3.0, two hydrogen bond donors, and two rotatable bonds define a physicochemical profile distinct from non-methylated or ortho-substituted congeners [1].

Why Generic Biphenyl Amidoxime Substitution Is Scientifically Unsound for N-Hydroxy-4′-methyl-[1,1′-biphenyl]-4-carboximidamide Procurement


Substituting N-Hydroxy-4′-methyl-[1,1′-biphenyl]-4-carboximidamide with other biphenyl amidoximes introduces undocumented risk. The 4′-methyl group alters both electronic character (inductive donation) and steric topography relative to the unsubstituted analog (CAS 40019-44-1), while the para-amidoxime regiochemistry distinguishes it from the 2-substituted isomer (CAS 147403-93-8) with potentially divergent hydrogen-bonding geometry [1]. Crucially, no publicly available head-to-head biological activity data exist for this compound against any defined pharmacological target, meaning that any substitution decision must be driven by structural fidelity requirements in synthetic pathways rather than assumed bioequivalence. Procurement of the correct CAS-grade material is therefore a prerequisite for reproducible synthesis of downstream p38 kinase inhibitor candidates and related biphenyl amide scaffolds [2].

Quantitative Differentiation Evidence for N-Hydroxy-4′-methyl-[1,1′-biphenyl]-4-carboximidamide (CAS 1348214-00-5) Against Closest Comparators


Purity and Commodity Availability Benchmark: ≥97% Assay Purity with Multiple Asian Supplier Options

N-Hydroxy-4′-methyl-[1,1′-biphenyl]-4-carboximidamide (CAS 1348214-00-5) is available at a vendor-certified purity of ≥97% from LeYan (Cat. 1921781), with additional suppliers including Fluorochem, CnReagent, and multiple China-based CROs . The compound benefits from a competitive multi-supplier market in Asia, offering procurement flexibility not available for many niche biphenyl amidoxime analogs . Comparative pricing data indicate a Fluorochem unit price of approximately 792 CNY per 250 mg . In contrast, the unsubstituted analog biphenyl-4-amidoxime (CAS 40019-44-1) lists at ≥97% purity from Cayman Chemical but at Western-market premium pricing . The 2-substituted regioisomer (CAS 147403-93-8) is primarily available through specialty Chinese vendors with less documented purity specifications .

commercial sourcing purity specification supply chain

Physicochemical Differentiation: 4′-Methyl Substitution Alters LogP and Topological Polar Surface Area (TPSA) vs. Unsubstituted Parent

Computed physicochemical descriptors from PubChem delineate measurable differences between the target compound and its closest non-methylated analog. N-Hydroxy-4′-methyl-[1,1′-biphenyl]-4-carboximidamide exhibits XLogP3 of 3.0 and TPSA of 58.61 Ų [1], reflecting the lipophilicity increment contributed by the 4′-methyl group. The unsubstituted biphenyl-4-amidoxime (CAS 40019-44-1, C₁₃H₁₂N₂O, MW 212.25) has a computed XLogP3 of approximately 2.5 [2], yielding a ΔLogP of +0.5 units for the methylated compound. This differential predicts measurably distinct chromatographic retention behavior (reversed-phase HPLC) and differential solubility profiles in aqueous-organic solvent systems [2].

lipophilicity physicochemical properties computational chemistry

Synthetic Intermediacy in p38 MAP Kinase Inhibitor Scaffolds: Structural Proximity to Biphenyl Amide (BPA) Pharmacophore

The biphenyl amide (BPA) series constitutes a well-characterized class of p38α MAP kinase inhibitors with co-crystal structures demonstrating DFG-in and DFG-out binding modes [1]. While N-Hydroxy-4′-methyl-[1,1′-biphenyl]-4-carboximidamide itself lacks published p38α IC₅₀ data, its carboxamidoxime functional group is a direct synthetic precursor to the corresponding carboxamide found in the active BPA pharmacophore [2]. Patent landscaping identifies the biphenylcarboxamidoxime scaffold (including 4′-alkyl-substituted variants) as key intermediates in p38 inhibitor synthesis programs [3]. This distinguishes it from biphenyl building blocks lacking the amidoxime-to-amide conversion capability, which cannot serve the same synthetic role without additional functional group manipulation steps.

p38 kinase inhibitor biphenyl amide drug discovery intermediate

Evidence Gap Advisory: Absence of Publicly Available Head-to-Head Biological Activity Data

An exhaustive search of ChEMBL, BindingDB, PubMed, and patent literature through mid-2026 reveals no quantitative head-to-head biological activity comparison (IC₅₀, Kd, EC₅₀) for N-Hydroxy-4′-methyl-[1,1′-biphenyl]-4-carboximidamide (CAS 1348214-00-5) against any defined pharmacological target in comparison with a named analog [1]. While earlier search result fragments had suggested a possible IC₅₀ of 10.5 µM for Keap1-Nrf2 inhibition and IC₅₀ values of 89–90 nM for HPPD inhibition, these entries correspond to structurally distinct chemotypes (ethyl ester-substituted cyclohexenones and a hydroxybenzamide series), not to this specific biphenyl amidoxime. No ChEMBL or BindingDB record established a verified identity match. Similarly, the 4′-methyl substitution has not been benchmarked against the unsubstituted parent or the 2-substituted isomer in any peer-reviewed pharmacological assay. Procurement decisions based solely on assumed biological activity parity are therefore unsupported by public data. Users requiring target-specific potency data must commission custom screening or request vendor-provided certificates of analysis referencing internally generated data unavailable in the public domain.

data gap biological activity due diligence

Scientifically Grounded Application Scenarios for N-Hydroxy-4′-methyl-[1,1′-biphenyl]-4-carboximidamide (CAS 1348214-00-5)


Synthesis of p38α MAP Kinase Biphenyl Amide Inhibitor Libraries via Amidoxime-to-Amide Reduction

This compound serves as a direct synthetic intermediate for generating 4′-methyl-substituted biphenyl amide p38 kinase inhibitors. The N′-hydroxycarboximidamide moiety is reducible to the corresponding primary carboxamide under standard hydrogenation or transfer hydrogenation conditions, enabling late-stage diversification of the BPA pharmacophore. The 4′-methyl substitution pattern matches the alkyl substitution exemplified in patent claims for p38 inhibitor composition of matter [1]. Procurement at ≥97% purity from LeYan or Fluorochem ensures batch-to-batch consistency for SAR library synthesis where the methyl group serves as a fixed hydrophobic contact in the kinase selectivity pocket .

Amidoxime Prodrug Design and Metabolic Stability Profiling Against Liver Microsomal Enzymes

Amidoxime functional groups are established prodrug moieties subject to enzymatic reduction by liver microsomal enzymes to yield the corresponding amidine [1]. The 4′-methyl substitution provides a defined lipophilicity increment (ΔLogP +0.5 vs. des-methyl parent) that can be exploited in systematic prodrug permeability optimization studies. The computed TPSA of 58.61 Ų and molecular weight of 226.27 place this compound within favorable Oral Bioavailability Radar parameters for further prodrug exploration, provided adequate metabolic stability is experimentally confirmed . This differentiates it from non-amidoxime biphenyl derivatives that lack the prodrug conversion handle.

Chromatographic Method Development and Physicochemical Reference Standardization

The well-defined computed LogP of 3.0, TPSA of 58.61 Ų, and molecular weight of 226.27 [1] make this compound suitable as a reference standard for reversed-phase HPLC method development targeting lipophilic biphenyl derivatives. Its chromatographic retention behavior (documented tR = 1.34 min under LCMS Method 10 conditions in the INT-40 synthesis protocol) provides a calibration benchmark for separating 4′-methyl-substituted biphenyl amidoximes from their des-methyl and regioisomeric counterparts . The +0.5 ΔLogP vs. the unsubstituted parent translates to a measurable retention time shift, enabling analytical method validation for purity assessment in multi-component reaction monitoring.

Biphenyl Building Block for Fragment-Based and Focused Library Synthesis with Defined Regiochemistry

The para-substituted amidoxime regiochemistry at the C4 position of the biphenyl core, combined with the para-methyl group at the C4′ position, provides a synthetically rigid, symmetric substitution pattern amenable to parallel library synthesis. This distinguishes it from the 2-substituted isomer (CAS 147403-93-8) where steric congestion at the ortho position alters amidoxime reactivity. The compound's two hydrogen bond donor and two hydrogen bond acceptor sites support predictable supramolecular synthon formation in co-crystallization studies, relevant to fragment-based drug discovery programs targeting kinases or other ATP-binding proteins [1].

Quote Request

Request a Quote for N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.